molecular formula C17H14F2O2 B8388386 3,4-Difluorocinnamic acid beta-phenylethyl ester CAS No. 169232-10-4

3,4-Difluorocinnamic acid beta-phenylethyl ester

Cat. No. B8388386
CAS No.: 169232-10-4
M. Wt: 288.29 g/mol
InChI Key: TVFXDGFEJIQXBY-UHFFFAOYSA-N
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Patent
US05610185

Procedure details

Reaction of 3,4-difluorocinnamic acid and β-phenylethyl alcohol as outlined in method A provided 67J-17-A as snow-white crystals (38% yield): mp 53°-57° C., 1H NMR (CDCl3) δ:7,49 (d, 1H, J=16 Hz), 7.30-7.05 (m, 8H) 6.27 (d, 1H, J=16 Hz), 4.36 (t, 2H, J=7.0 Hz), 3.82 (s, 3H), 2.95 (t, 2H, J=7.0 Hz); FABMS (NBA, +VE m/z 289 (M+H). Anal. (C17H14O2F2) C,H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[F:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[C:14]1([CH2:20][CH2:21]O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([CH2:20][CH2:21][O:8][C:7](=[O:9])[CH:6]=[CH:5][C:4]2[CH:10]=[CH:11][C:12]([F:13])=[C:2]([F:1])[CH:3]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC(=O)O)C=CC1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCOC(C=CC1=CC(=C(C=C1)F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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